

Benchmarking MPC-1304: A Comparative Analysis Against Existing Dihydropyridine Calcium Channel Blockers

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Compound of Interest		
Compound Name:	YOK-1304	
Cat. No.:	B15605711	Get Quote

An Objective Guide for Researchers and Drug Development Professionals

In the landscape of cardiovascular research, the exploration of novel calcium channel blockers remains a pivotal area of investigation. This guide provides a comprehensive benchmark analysis of MPC-1304, a potent dihydropyridine calcium channel antagonist, against established research tools in its class, namely nifedipine and manidipine. The following comparison is based on experimental data from preclinical and clinical studies, offering an objective overview for researchers, scientists, and drug development professionals.

Note: Initial searches for "**YOK-1304**" did not yield a specific research tool or compound. Based on the available scientific literature, it is highly probable that this is a typographical error for "MPC-1304," a well-documented dihydropyridine derivative. This guide will proceed with the analysis of MPC-1304.

Quantitative Performance Data

The following tables summarize the comparative performance of MPC-1304, nifedipine, and manidipine across key preclinical and clinical parameters.

Table 1: Comparative Antihypertensive Efficacy



Compound	Animal Model	Dosage	Reduction in Systolic Blood Pressure (SBP)	Reduction in Diastolic Blood Pressure (DBP)	Reference(s
MPC-1304	Spontaneousl y Hypertensive Rats (SHR)	0.3-3 mg/kg (oral, once daily for 4 weeks)	Dose- dependent reduction	Not specified	[1]
Renal Hypertensive Dogs	0.1-0.3 mg/kg (oral)	Comparable to nitrendipine (1-3 mg/kg)	Not specified	[1]	
Hypertensive Patients	10 mg (single oral dose)	Significant reduction observed at 4h, persisting up to 8h	Not specified	[2]	-
Nifedipine	Hypertensive Patients with Chronic Renal Failure	60 mg daily	Significant reduction	Significant reduction	[3]
Hypertensive Patients	Not specified	SBP decreased from 163 +/- 11 to 134 +/- 17 mmHg by the 8th week	DBP decreased from 101 +/- 10 to 88 +/- 9 mmHg by the 8th week	[4]	
Manidipine	Hypertensive Patients with Chronic Renal Failure	20 mg daily	Significant reduction	Significant reduction	[3]



Hypertensive Patients	Not specified	SBP decreased from 164 +/- 14 to 140 +/- 18 mmHg by the 8th week	DBP decreased from 99 +/- 6 to 87 +/- 7 mmHg by the 8th week	[4]
Hypertensive Patients with Overweight/O besity	10-20 mg once daily for 12 weeks	Reduced from 159+/-15 mmHg	Reduced from 102+/-5 mmHg to 90+/-8 mmHg	[5]

Table 2: Comparative Effects on Renal Function

Compound	Study Population	Key Findings	Reference(s)
MPC-1304	Spontaneously Hypertensive Rats (SHR)	Increased renal blood flow, suggesting a genetic hypertension- dependent renal vasodilating action.	[6]
Nifedipine	Hypertensive Patients with Chronic Renal Failure	Proteinuria increased.	[3]
Manidipine	Hypertensive Patients with Chronic Renal Failure	Creatinine blood levels and creatinine clearance significantly increased; Protenuria did not significantly change.	[3]
Hypertensive Patients with Type 2 Diabetes and Microalbuminuria	-65.5% change in Urinary Albumin Excretion (UAE) over 6 months when added to a RAS blocker.	[6]	



Experimental Protocols

To ensure reproducibility and transparency, detailed methodologies for key experiments are provided below.

Assessment of Antihypertensive Effects in Spontaneously Hypertensive Rats (SHR)

Objective: To determine the dose-dependent antihypertensive effect of MPC-1304 and compare its potency with other dihydropyridines.

Animal Model: Conscious Spontaneously Hypertensive Rats (SHR).

Methodology:

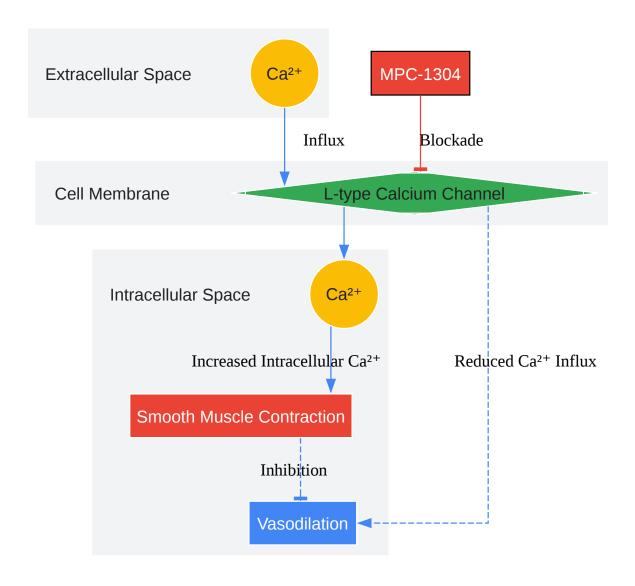
- Animal Preparation: Male SHRs are housed under standard laboratory conditions with free access to food and water.
- Drug Administration: MPC-1304 is administered orally at doses ranging from 0.3 to 3 mg/kg.
 Comparator drugs, such as nifedipine, are administered at their effective dose ranges (e.g., 1-10 mg/kg). A vehicle control group receives the administration vehicle only.
- Blood Pressure Measurement: Systolic and diastolic blood pressure, along with heart rate, are monitored continuously using telemetry or tail-cuff methods at baseline and at various time points post-administration.
- Data Analysis: The changes in blood pressure and heart rate from baseline are calculated for each dose group and compared. Dose-response curves are generated to determine the potency of each compound.[1][7]

Visualizing Mechanisms and Workflows Signaling Pathway of Dihydropyridine Calcium Channel Blockers

Dihydropyridine calcium channel blockers, including MPC-1304, primarily exert their effects by inhibiting the influx of extracellular calcium into smooth muscle cells.[8][9] This action leads to



vasodilation and a subsequent reduction in blood pressure.



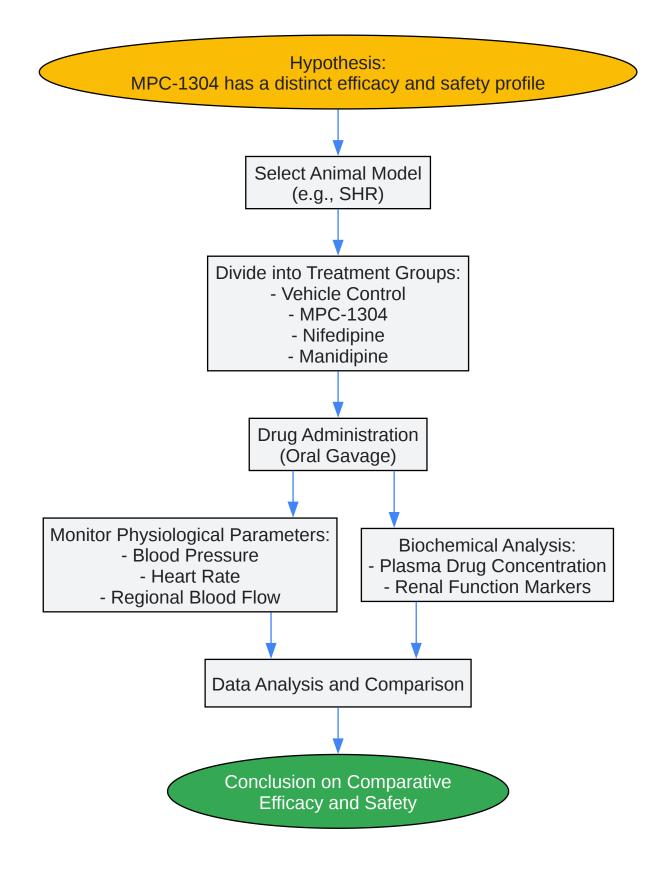
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Caption: Dihydropyridine Calcium Channel Blocker Signaling Pathway.

Experimental Workflow for Comparative Analysis

The following diagram illustrates a typical workflow for the comparative evaluation of MPC-1304 against other calcium channel blockers.





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Caption: In Vivo Comparative Experimental Workflow.



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